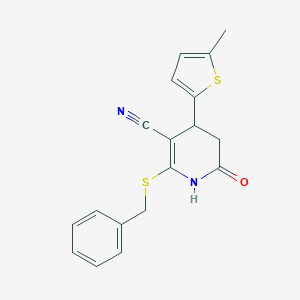
2,5-dimethoxy-N-(4-methylbenzyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-dimethoxy-N-(4-methylbenzyl)benzenesulfonamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. DMXAA was first synthesized in 1998 by researchers at the Auckland Cancer Society Research Centre and has since been the subject of numerous studies investigating its anti-tumor properties.
Wirkmechanismus
2,5-dimethoxy-N-(4-methylbenzyl)benzenesulfonamide exerts its anti-tumor effects through a variety of mechanisms. One of the primary mechanisms of action is the activation of the immune system. 2,5-dimethoxy-N-(4-methylbenzyl)benzenesulfonamide has been shown to activate immune cells such as macrophages and natural killer cells, leading to the destruction of tumor cells. 2,5-dimethoxy-N-(4-methylbenzyl)benzenesulfonamide has also been shown to disrupt the blood supply to tumors, leading to tumor cell death.
Biochemical and Physiological Effects
2,5-dimethoxy-N-(4-methylbenzyl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. 2,5-dimethoxy-N-(4-methylbenzyl)benzenesulfonamide has been shown to induce the production of cytokines such as TNF-alpha and IL-6, which are involved in the immune response. 2,5-dimethoxy-N-(4-methylbenzyl)benzenesulfonamide has also been shown to increase the production of reactive oxygen species (ROS), leading to oxidative stress in tumor cells. Additionally, 2,5-dimethoxy-N-(4-methylbenzyl)benzenesulfonamide has been shown to increase the expression of genes involved in the immune response and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
2,5-dimethoxy-N-(4-methylbenzyl)benzenesulfonamide has several advantages as a potential anti-cancer agent. 2,5-dimethoxy-N-(4-methylbenzyl)benzenesulfonamide has been shown to be effective against a variety of tumor types, including lung, breast, and colon cancer. 2,5-dimethoxy-N-(4-methylbenzyl)benzenesulfonamide has also been shown to have a synergistic effect when used in combination with other anti-cancer agents. However, 2,5-dimethoxy-N-(4-methylbenzyl)benzenesulfonamide has some limitations for lab experiments. 2,5-dimethoxy-N-(4-methylbenzyl)benzenesulfonamide has a short half-life and is rapidly metabolized in the body, making it difficult to study its pharmacokinetics. Additionally, 2,5-dimethoxy-N-(4-methylbenzyl)benzenesulfonamide has been shown to have low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 2,5-dimethoxy-N-(4-methylbenzyl)benzenesulfonamide. One area of research is the development of more effective formulations of 2,5-dimethoxy-N-(4-methylbenzyl)benzenesulfonamide that can improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can predict the response to 2,5-dimethoxy-N-(4-methylbenzyl)benzenesulfonamide treatment. Additionally, research is needed to investigate the potential use of 2,5-dimethoxy-N-(4-methylbenzyl)benzenesulfonamide in combination with other anti-cancer agents. Finally, research is needed to investigate the potential use of 2,5-dimethoxy-N-(4-methylbenzyl)benzenesulfonamide in other diseases, such as autoimmune disorders and infectious diseases.
Synthesemethoden
2,5-dimethoxy-N-(4-methylbenzyl)benzenesulfonamide is synthesized through a multi-step process involving the reaction of various organic compounds. The synthesis method involves the reaction of 2,5-dimethoxybenzaldehyde with 4-methylbenzylamine to form the intermediate product, which is then reacted with benzenesulfonyl chloride to form 2,5-dimethoxy-N-(4-methylbenzyl)benzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
2,5-dimethoxy-N-(4-methylbenzyl)benzenesulfonamide has been studied extensively for its potential use in cancer treatment. Research has shown that 2,5-dimethoxy-N-(4-methylbenzyl)benzenesulfonamide has potent anti-tumor properties and is capable of inducing tumor cell death through a variety of mechanisms. 2,5-dimethoxy-N-(4-methylbenzyl)benzenesulfonamide has been shown to activate the immune system, leading to the destruction of tumor cells by immune cells such as macrophages and natural killer cells. 2,5-dimethoxy-N-(4-methylbenzyl)benzenesulfonamide has also been shown to disrupt the blood supply to tumors, leading to tumor cell death.
Eigenschaften
Produktname |
2,5-dimethoxy-N-(4-methylbenzyl)benzenesulfonamide |
|---|---|
Molekularformel |
C16H19NO4S |
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
2,5-dimethoxy-N-[(4-methylphenyl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C16H19NO4S/c1-12-4-6-13(7-5-12)11-17-22(18,19)16-10-14(20-2)8-9-15(16)21-3/h4-10,17H,11H2,1-3H3 |
InChI-Schlüssel |
XHFJSQWCTIZFOW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=CC(=C2)OC)OC |
Kanonische SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=CC(=C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-{[2-(1-azepanyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B259139.png)
![Ethyl 5-acetyl-4-methyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B259140.png)
![Ethyl 2-[(3,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B259145.png)
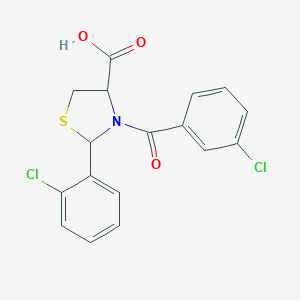
![3-amino-4-(2-chlorophenyl)-2-(thiophene-2-carbonyl)-5,7-dihydro-4H-thieno[2,3-b]pyridin-6-one](/img/structure/B259150.png)
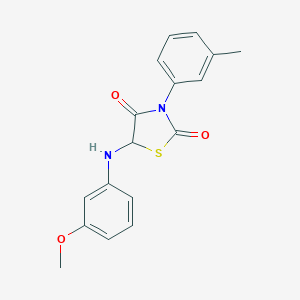
![1-[2-Furyl(2-oxo-1-pyrrolidinyl)methyl]-2-pyrrolidinone](/img/structure/B259153.png)
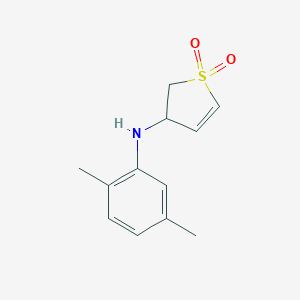

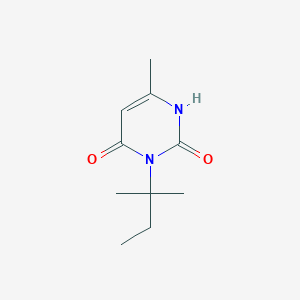
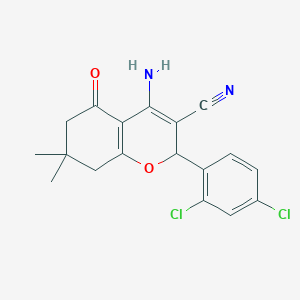
![5-(4-Methylphenyl)-2-[(4-phenyl-1-piperazinyl)carbonyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B259167.png)

